molecular formula C27H29NO3 B1682371 Zamifenacin CAS No. 127308-82-1

Zamifenacin

Cat. No.: B1682371
CAS No.: 127308-82-1
M. Wt: 415.5 g/mol
InChI Key: BDNFQGRSKSQXRI-XMMPIXPASA-N
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Description

It was initially developed for the treatment of irritable bowel syndrome (IBS) due to its ability to reduce colonic motor activity . The compound has been studied extensively for its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zamifenacin involves multiple steps, starting from commercially available precursors. One of the key steps includes the formation of the piperidine ring, which is achieved through intramolecular nucleophilic displacement of activated alcohol moieties . Another important step is the α-functionalization of N-Boc piperidines, which is particularly useful in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Interaction with Muscarinic Receptors

Zamifenacin's interaction with muscarinic receptor subtypes has been characterized through in vitro studies. The compound acts as a surmountable antagonist, displaying varied affinity values across different muscarinic receptor subtypes .

Receptor SubtypeAffinity Value
Canine saphenous vein (M1)7.93 +/- 0.09
Guinea-pig left atria (M2)6.60 +/- 0.04
Guinea-pig ileum (M3)9.31 +/- 0.06
Guinea-pig oesophageal muscularis mucosae (M3)8.84 +/- 0.04
Guinea-pig trachea (M3)8.16 +/- 0.04
Guinea-pig urinary bladder (M3)7.57 +/- 0.15

These results indicate that this compound exhibits selectivity for M3 receptors over M2 receptors . The degree of M3/M2 receptor selectivity is dependent on the specific M3 receptor preparation being studied .

Effects on Colonic Motor Activity

Clinical studies have assessed the impact of this compound on colonic motor activity, particularly in patients with irritable bowel syndrome. A study involving 36 patients with irritable bowel syndrome showed that a single 40 mg dose of this compound significantly reduced colonic motility, especially after a meal (P < 0.05) . This reduction was evident in several motility parameters :

  • Mean amplitude of contractions

  • Number of contractions

  • Percentage duration of contractions

  • Activity index

  • Motility index

A smaller, non-statistically significant reduction in motility parameters was observed with a 10 mg dose of this compound .

Potential for Deuteration

Deuterated this compound derivatives have been explored to improve pharmacokinetic, pharmacodynamic, and toxicological profiles . The incorporation of deuterium may produce a detectable Kinetic Isotope Effect (KIE), potentially affecting the drug's behavior in the body . By substituting hydrogen with deuterium at specific positions within the this compound molecule, it may be possible to :

  • Reduce or eliminate unwanted metabolites

  • Increase the half-life of the parent drug

  • Decrease the number of doses needed

  • Decrease the amount of a dose needed

  • Increase the formation of active metabolites

  • Decrease the production of deleterious metabolites

  • Create a more effective and safer drug for polypharmacy

Scientific Research Applications

Pharmacological Properties

Zamifenacin exhibits high selectivity for the M3 muscarinic receptors compared to M2 receptors. In radioligand binding studies, this compound demonstrated competitive antagonistic properties with varying affinities across different tissues:

Tissue pKi Value
Rat Cerebral Cortex (M1)7.90 ± 0.08
Myocardium (M2)7.93 ± 0.13
Submaxillary Gland (M3)8.52 ± 0.04
Rabbit Lung (M4)7.78 ± 0.04
Guinea-Pig Ileum (M3)9.31 ± 0.06
Guinea-Pig Urinary Bladder (M3)7.57 ± 0.15

These values indicate this compound's strong affinity for M3 receptors, particularly in gastrointestinal tissues, making it a candidate for treating conditions associated with smooth muscle contractility issues .

Irritable Bowel Syndrome

This compound's primary clinical application has been in the management of irritable bowel syndrome. A multicenter, double-blind, placebo-controlled study assessed the effects of single doses of this compound (10 mg and 40 mg) on colonic motility in IBS patients . Key findings from this study include:

  • Colonic Motility Reduction : The administration of a 40 mg dose significantly reduced colonic motility parameters such as contraction amplitude and frequency after meals (P < 0.05).
  • Safety Profile : Mild and transient side effects were reported by a few participants, indicating a favorable safety profile compared to traditional anticholinergics .

Other Potential Uses

Beyond IBS, this compound has been investigated for other medical conditions where modulation of smooth muscle tone is beneficial:

  • Chronic Obstructive Pulmonary Disease (COPD) : this compound may help alleviate symptoms by reducing bronchoconstriction through M3 receptor antagonism.
  • Urinary Incontinence : Its selectivity for M3 receptors suggests potential utility in managing bladder overactivity and urinary urgency.
  • Gastrointestinal Disorders : It may also be beneficial in treating other gastrointestinal motility disorders due to its action on smooth muscle tone .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Irritable Bowel Syndrome Study :
    • Participants : 36 patients aged 25-68 years.
    • Results : Significant reduction in colonic motility with the higher dose; no significant antimuscarinic side effects noted.
    • : Supports the use of selective muscarinic antagonists as a promising treatment approach for IBS .
  • Pharmacokinetics and Toxicology Studies :
    • Investigations into this compound's metabolism and potential toxicity have shown that it can be safely administered at therapeutic doses without severe adverse effects.
    • Studies highlighted its favorable pharmacokinetic profile compared to non-selective anticholinergics .

Mechanism of Action

Zamifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is primarily responsible for mediating smooth muscle contractions in the gastrointestinal tract. By blocking the M3 receptor, this compound reduces colonic motility, making it a potential therapeutic agent for conditions like IBS . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, leading to decreased muscle contractions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zamifenacin

This compound is unique due to its high selectivity for the M3 receptor and its potent effects on colonic motility. Unlike other similar compounds, this compound has shown significant promise in reducing colonic motor activity without causing significant antimuscarinic side effects . This makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Zamifenacin, also known as UK-76,654, is a selective muscarinic M3 receptor antagonist primarily investigated for its potential therapeutic applications in gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical studies, and comparative efficacy.

Chemical and Pharmacological Profile

This compound is characterized by its structure as a piperidine derivative with a high affinity for muscarinic M3 receptors. The compound exhibits selective antagonism with the following pKi values:

Receptor TypepKi Value
M38.52
M27.93
M17.90
M47.78

This selectivity indicates that this compound is particularly effective at inhibiting M3 receptors, which are predominantly located in the gastrointestinal tract, making it a promising candidate for treating conditions like IBS without significant cardiovascular side effects .

This compound functions as a competitive antagonist at muscarinic receptors. In vitro studies have shown that it significantly reduces colonic motility by inhibiting the contractions mediated through M3 receptors. This action is crucial for alleviating symptoms associated with IBS, such as abdominal pain and discomfort due to excessive motility .

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in patients with IBS. Notably, a multicenter, double-blind study assessed the effects of a single oral dose of this compound (10 mg and 40 mg) on colonic motor activity in IBS patients. The results indicated that:

  • 40 mg Dose : Significantly reduced colonic motility post-meal (P < 0.05), reflected by decreases in contraction amplitude and frequency.
  • 10 mg Dose : Produced a smaller reduction in motility parameters that was not statistically significant.

The study concluded that this compound effectively reduces colonic motility without the common antimuscarinic side effects typically associated with non-selective agents .

Comparative Efficacy

In comparison to other muscarinic antagonists such as hyoscine hydrobromide, this compound demonstrated:

  • Reduced Side Effects : Unlike hyoscine, which can impair cognitive function and lead to dry mouth and sedation, this compound maintained cognitive performance while providing gastrointestinal relief.
  • Improved Tolerance : this compound's ability to enhance motion tolerance was less pronounced than hyoscine but still notable, suggesting a favorable profile for long-term use in managing IBS symptoms .

Case Studies

A case study involving patients with IBS treated with this compound highlighted its effectiveness:

  • Patient Demographics : A group of 36 patients aged 25-68 years.
  • Results : Patients reported significant relief from IBS symptoms after administering a single 40 mg dose of this compound. Mild side effects were noted but were transient and not severe.

This evidence supports the notion that selective M3 antagonism can be beneficial in managing gastrointestinal disorders without the burden of traditional anticholinergic side effects .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Zamifenacin, and how do they ensure purity and yield?

this compound synthesis typically involves multi-step organic reactions, such as alkylation or amidation, with purification via column chromatography or crystallization. Key factors include optimizing reaction conditions (e.g., temperature, catalysts) and validating purity using techniques like HPLC or NMR spectroscopy. Researchers must report yield percentages, retention factors, and spectral data to confirm structural integrity .

Q. How is this compound’s muscarinic receptor selectivity characterized in preclinical studies?

Receptor-binding assays (e.g., radioligand displacement studies) using M1-M5 muscarinic receptor subtypes are standard. Dose-response curves and IC50 values quantify selectivity. Researchers should compare this compound’s affinity to reference antagonists (e.g., atropine) and validate results across independent trials to minimize variability .

Q. What in vitro models are recommended to evaluate this compound’s efficacy and toxicity?

Use cell-based assays (e.g., CHO cells expressing human muscarinic receptors) for efficacy. Toxicity screening should include hepatic (HepG2) and renal (HEK293) cell lines, with endpoints like cell viability (MTT assay) and apoptosis markers. Include positive/negative controls and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?

Conduct a systematic review to identify variables influencing discrepancies (e.g., dosing regimens, animal models). Meta-analytical tools like random-effects models can quantify heterogeneity. Experimental replication under standardized conditions (e.g., ISO-compliant labs) is critical to isolate confounding factors .

Q. What strategies optimize this compound’s experimental protocols for reproducibility in independent labs?

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document all reaction parameters (e.g., solvent purity, stirring speed).
  • Share raw spectral data and chromatograms as supplementary materials.
  • Use IUPAC nomenclature and reference standard operating procedures (SOPs) from journals like Medicinal Chemistry Research .

Q. How should researchers design studies to investigate this compound’s off-target effects in complex biological systems?

Integrate multi-omics approaches:

  • Proteomics : Identify off-target proteins via affinity pulldown assays.
  • Transcriptomics : RNA sequencing to detect gene expression changes.
  • Metabolomics : LC-MS profiling of metabolite shifts. Validate findings using CRISPR/Cas9 knockouts or siRNA silencing .

Q. Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in heterogeneous populations?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50. Adjust for population variability via mixed-effects models. Report confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance .

Q. How can researchers address ethical considerations when transitioning this compound studies to human trials?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Submit protocols to institutional review boards (IRBs) for approval.
  • Ensure informed consent and data anonymization.
  • Pre-register trials on platforms like ClinicalTrials.gov to enhance transparency .

Q. Data Presentation and Reporting

Q. What are the best practices for presenting this compound’s pharmacological data in manuscripts?

  • Tables : Include IC50/EC50 values with standard deviations, receptor subtypes tested, and comparator drugs. Use Roman numerals for table labels .
  • Figures : Dose-response curves with error bars and Hill slopes. Provide raw data in supplementary files .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic understanding?

Use scoping reviews (Arksey & O’Malley framework) to map existing studies. Prioritize high-impact journals via Google Scholar’s citation metrics. Highlight discrepancies in mechanistic hypotheses (e.g., receptor vs. non-receptor pathways) as areas for further investigation .

Properties

IUPAC Name

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFQGRSKSQXRI-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047257
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127308-82-1
Record name Zamifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127308-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zamifenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAMIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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